N-(quinolin-3-yl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-3-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-7-16-8-6-11)18-13-9-12-3-1-2-4-14(12)17-10-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUKWVHFNDWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Quinolin 3 Yl Pyridine 4 Carboxamide and Analogues
Established Synthetic Routes for the Core Structure
The formation of the N-(quinolin-3-yl)pyridine-4-carboxamide scaffold relies on robust and well-documented synthetic strategies. These methods focus on first building the quinoline (B57606) carboxylic acid intermediate, which is then coupled with an appropriate amine.
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids, which are the direct precursors to the target carboxamides. wikipedia.orgresearchgate.netnih.gov This reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (B1672199) or its derivatives with an α-methylene carbonyl compound under basic conditions. nih.gov
The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of quinoline-4-carboxylic acid derivatives by simply varying the isatin and carbonyl compound starting materials. researchgate.net While highly effective, one limitation of the Pfitzinger reaction is that isatins with functional groups that are unstable in basic conditions may not be suitable. nih.gov An alternative approach for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which utilizes anilines, an aldehyde, and pyruvic acid. nih.gov
Once the quinoline-4-carboxylic acid core is synthesized, the crucial amide linkage is formed through a coupling reaction with an appropriate aminopyridine. This is one of the most widely used reactions in medicinal chemistry. growingscience.com A prevalent and efficient method for this transformation involves the use of coupling agents to activate the carboxylic acid. growingscience.com
A common strategy employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (B26582) (HOBt). researchgate.net In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt into an active ester. This ester readily reacts with the amine group of the aminopyridine to form the stable amide bond, yielding the final this compound product. researchgate.net Other coupling reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also utilized for this purpose. growingscience.comnih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.comnih.gov The resulting acyl chloride is then reacted with the aminopyridine, often in the presence of a base like pyridine (B92270), to form the amide. growingscience.comlookchem.com However, dehydrative amide couplings with pyridylamines can sometimes result in variable yields, and an improved procedure using 2-aminopyridine-N-oxides has been developed to achieve a mild and high-yielding synthesis. researchgate.net
Modern synthetic chemistry increasingly utilizes microwave irradiation to enhance reaction efficiency, and the synthesis of quinoline carboxamides is no exception. rsc.org Microwave-assisted protocols have been successfully applied to both the Pfitzinger reaction and the subsequent amide coupling step. researchgate.net The use of microwave energy can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods. researchgate.netmdpi.com
For instance, the Pfitzinger reaction to produce quinoline-4-carboxylic acid from isatin can be conducted in a mixture of ethanol (B145695) and water at 125°C under microwave irradiation. researchgate.net Similarly, microwave-assisted condensation reactions are effective for the final amide bond formation. mdpi.com Researchers have also developed catalyst-free, one-pot, three-component procedures under microwave irradiation to efficiently synthesize complex quinoline-based hybrids, demonstrating the power of this technology to streamline synthetic processes. acs.org
Targeted Chemical Modifications and Analog Generation
The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Modifications are typically focused on introducing various substituents at key positions on both the quinoline and pyridine rings.
The properties of the final compound can be systematically altered by introducing functional groups onto the quinoline core. This is readily achieved by using substituted isatins in the initial Pfitzinger reaction. The substituents on the isatin ring are carried through the synthesis to the final quinoline carboxamide product. For example, using 6-chloro-isatin or 6-methoxy-isatin as starting materials will result in quinoline analogues with chloro or methoxy (B1213986) groups at the corresponding position (R1). nih.gov Similarly, the choice of the carbonyl compound in the Pfitzinger reaction dictates the substituent at the 2-position (R2) of the quinoline ring. researchgate.net
| Starting Isatin (R1 precursor) | Starting Carbonyl Compound (R2 precursor) | Resulting Quinoline Substituent Pattern | Reference |
|---|---|---|---|
| Isatin | 1-(p-tolyl)ethanone | 2-(p-tolyl)quinoline | researchgate.net |
| 6-Chloro-isatin | Ketone | 6-Chloroquinoline | nih.gov |
| 6-Methoxy-isatin | Ketone | 6-Methoxyquinoline | nih.gov |
| 5-Fluoro-isatin | Ketone | 5-Fluoroquinoline | researchgate.net |
Additionally, the amide linkage itself can be a point of modification. For example, methylation of the quinoline nitrogen can introduce a positive charge, which has been shown to alter the molecule's ability to interact with biological targets. researchgate.net The relative position between the amide linker and the nitrogen atom in the quinoline ring is another critical structural feature that can be varied to fine-tune the compound's profile. researchgate.net
| Amine Component | Modification Type | Resulting Structural Feature | Reference |
|---|---|---|---|
| 3-Aminopyridine | Core Structure | N-(pyridin-3-yl)carboxamide | nih.gov |
| 4-Aminopyridine | Core Structure | N-(pyridin-4-yl)carboxamide | lookchem.com |
| Methyl 2-amino-3-methylbenzoate | Amine Variation | N-(2-methoxycarbonyl-6-methylphenyl)carboxamide | lookchem.com |
| 2-Aminopyridine N-oxide | Improved Coupling | N-(pyridin-2-yl)carboxamide (via N-oxide reduction) | researchgate.net |
| Quinoline Core | N-methylation | Methylquinolinium salt | researchgate.net |
Strategies for Scaffold Decoration and Diversity
The generation of diverse analogues of this compound is crucial for exploring its structure-activity relationships. Key strategies for scaffold decoration involve the targeted functionalization of the quinoline and pyridine rings.
C–H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.orgfrontiersin.org For the quinoline moiety, regioselective C–H functionalization reactions have been developed to introduce aryl and other groups at various positions. nih.gov For instance, ruthenium-catalyzed C-H arylation of N-aryl quinoline-4-carboxamides has been reported, demonstrating the feasibility of modifying the quinoline backbone. nih.gov Similarly, the pyridine ring can be functionalized at its distal positions (C3 and C4) through transition metal-catalyzed reactions. nih.gov These late-stage functionalization techniques allow for the rapid generation of a library of analogues with diverse substitution patterns.
Another significant strategy for achieving molecular diversity is "scaffold hopping," where one core heterocyclic system is replaced with another to explore new chemical space while retaining key pharmacophoric features. nih.gov This approach can lead to the discovery of novel analogues with improved properties.
The decoration of the this compound scaffold can be systematically explored by modifying substituents at various positions, as illustrated in the table below.
| Position | Potential Modification | Rationale |
| Quinoline C2 | Alkylation, Arylation | Modulate steric and electronic properties |
| Quinoline C4 | Halogenation, Amination | Influence hydrogen bonding and solubility |
| Quinoline C5-C8 | Introduction of electron-donating or -withdrawing groups | Tune electronic character and metabolic stability |
| Pyridine C2, C3, C5, C6 | Alkylation, Halogenation, Cyanation | Alter binding interactions and physicochemical properties |
Novel Synthetic Intermediates and Process Optimization
The core synthesis of this compound involves the formation of an amide bond between quinolin-3-amine and pyridine-4-carboxylic acid (isonicotinic acid) or its activated derivatives. The development of novel synthetic intermediates and the optimization of reaction conditions are key to achieving high yields and purity.
A common and effective method for the synthesis of quinoline-4-carboxamides involves the coupling of a quinoline carboxylic acid with an amine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF). nih.govacs.org This general procedure can be adapted for the synthesis of this compound from quinolin-3-amine and pyridine-4-carboxylic acid.
The optimization of this amide coupling reaction is critical. Various coupling reagents and conditions can be employed to improve efficiency and minimize side reactions. The table below summarizes some common coupling agents used for amide bond formation.
| Coupling Agent | Additive | Typical Solvent | Key Features |
| EDC | HOBt, DMAP | DMF, DCM | Widely used, good yields, mild conditions. nih.govacs.org |
| HATU | DIPEA | DMF | Highly efficient, rapid reactions. |
| T3P | Pyridine | Acetonitrile | Strong dehydrating agent, byproducts are water-soluble. |
| SOCl₂ | Pyridine | Toluene | Forms a highly reactive acid chloride intermediate. |
Novel synthetic intermediates can also provide alternative routes. For example, the use of activated esters of pyridine-4-carboxylic acid can facilitate the reaction with the less nucleophilic quinolin-3-amine. Furthermore, quinoline N-oxides can serve as versatile intermediates for the regioselective functionalization of the quinoline ring prior to the amide coupling step. researchgate.netnih.gov
Dearomatization and Functionalization Strategies for Related Heterocycles
Dearomatization reactions offer a powerful strategy to convert flat, aromatic quinoline and pyridine rings into three-dimensional, saturated or partially saturated structures, which can significantly impact their biological activity and physicochemical properties. nih.gov
The dearomatization of pyridinium (B92312) salts, which can be formed by N-alkylation of the pyridine ring, can be achieved through nucleophilic addition. nih.gov For example, N-heterocyclic carbene (NHC)-catalyzed nucleophilic acylation of activated N-alkylpyridinium salts can lead to the formation of acylated 1,4-dihydropyridines. nih.gov
Similarly, the quinoline ring can undergo dearomatization. The reduction of the quinoline system can lead to tetrahydroquinoline derivatives. These dearomatization strategies introduce sp³-hybridized centers, increasing the structural complexity and providing access to novel analogues of this compound.
Functionalization of the heterocyclic rings can also be achieved through various other reactions. For instance, pyridine N-oxides are valuable intermediates that can be used for the selective introduction of functional groups at the C2 and C4 positions of the pyridine ring. researchgate.net The dehydration of heterocyclic carboxamides to the corresponding nitriles using reagents like cyanuric chloride/DMF represents another functional group transformation that can be applied to analogues of the title compound. mdpi.com
The following table outlines some strategies for the functionalization and dearomatization of the core heterocycles.
| Heterocycle | Strategy | Resulting Structure |
| Pyridine | N-Alkylation followed by reduction | Piperidine derivative |
| Pyridine | NHC-catalyzed dearomatizing acylation | 1,4-Dihydropyridine derivative nih.gov |
| Quinoline | Catalytic hydrogenation | Tetrahydroquinoline derivative |
| Quinoline | N-Oxidation followed by functionalization | C2 or C8 substituted quinoline researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of N Quinolin 3 Yl Pyridine 4 Carboxamide Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological activity of N-(quinolin-3-yl)pyridine-4-carboxamide derivatives is exquisitely sensitive to the nature and placement of substituents on both the quinoline (B57606) and pyridine (B92270) rings, as well as the carboxamide linker.
Electronic and Steric Effects of Aromatic and Heterocyclic Moieties
The substitution patterns on the aromatic and heterocyclic rings play a critical role in modulating the activity of these compounds, primarily through electronic and steric effects.
In the development of antimalarial quinoline-4-carboxamides, initial optimization efforts focused on modifying substituents to improve physicochemical properties like lipophilicity. nih.gov High numbers of aromatic rings were found to contribute to unfavorable lipophilicity and poor drug developability. nih.gov Studies on related quinoline-carboxamide series have shown that phenyl ring substitutions with groups like -OCF₃, -CF₃, and -CH₃ can improve inhibitory potency against certain targets. nih.gov Similarly, the introduction of electron-withdrawing groups such as -CN on a phenyl ring of thieno[2,3-b]pyridine-2-carboxamides was found to be crucial for FOXM1-inhibitory activity. nih.govmdpi.com
Steric factors are also significant. For instance, in one antimalarial quinoline-4-carboxamide series, the replacement of a tolyl substituent with small heterocycles like 4-amino-3-methyloxazole or N-methylpiperazine at the C-2 position of the quinoline ring was not well-tolerated, suggesting that the size and shape of the substituent are critical for activity. nih.govacs.org Conversely, the introduction of a bulkier 4-morpholinopiperidine moiety at the same position improved both potency and ligand efficiency. nih.govacs.org The position of the amide linker on the quinoline ring is also a key determinant of activity. In a study on G-quadruplex stabilizers, derivatives with a 1,4 relative position between the amide linker and the quinoline nitrogen were moderate stabilizers, while a 1,3-position was found to be optimal in methylated analogues. nih.govnih.gov
| Compound Modification | Observation | Implication | Reference |
| Introduction of -CN on phenyl ring | Decreased FOXM1 expression | Electronic effect (electron-withdrawing) is crucial for activity. | nih.govmdpi.com |
| Replacement of tolyl with small heterocycles | Not tolerated, loss of potency | Steric bulk/shape at this position is critical for binding. | nih.govacs.org |
| Introduction of 4-morpholinopiperidine | Improved potency and ligand efficiency | Larger, specific moieties can form favorable interactions. | nih.govacs.org |
| Amide linker at 1,3-position vs. 1,4-position | 1,3-position showed better G4 stabilization | Connectivity and spatial arrangement are key for target interaction. | nih.govnih.gov |
Role of Linker Length and Connectivity
The linker connecting various parts of the molecule, particularly any side chains, significantly influences biological activity by affecting the compound's flexibility, conformation, and ability to reach its binding site.
Studies on antimalarial quinoline-4-carboxamides have demonstrated that basicity, lipophilicity, and linker length are all important for activity. nih.gov For example, compounds with an ethyl-linked piperidine or pyrrolidine (B122466) retained activity similar to their 3-pyridyl counterparts. nih.gov However, the introduction of longer linkers in some instances led to a drop in potency. nih.govacs.org
Conversely, in a lead optimization effort, extending an aminoalkylmorpholine linker from three to four carbons resulted in a remarkable 17-fold improvement in antiplasmodial activity. nih.govacs.org In the same series, shortening the linker was also tolerated without significant loss of activity. nih.govacs.org This highlights that the optimal linker length is highly context-dependent and is likely a trade-off between achieving the correct orientation for binding and maintaining favorable physicochemical properties. The introduction of a flexible aminopropyl morpholine substituent also led to an improvement in potency, underscoring the importance of flexibility. nih.gov
Impact of Basicity and Hydrogen Bonding Potential
The basicity of nitrogen atoms within the scaffold and the potential for hydrogen bond formation are critical determinants of biological activity. A basic group is often important for forming key interactions with the biological target.
In the optimization of quinoline-4-carboxamides, a reduction in the basicity of a pyrrolidine nitrogen dramatically reduced antimalarial potency, highlighting the importance of this feature. acs.org However, in other positions of the molecule, a basic group was not an absolute requirement for activity. acs.org Theoretical studies on pyridine bases confirm that their hydrogen bonding ability correlates with their reactivity. nih.gov
The amide NH group is also frequently highlighted as being important for activity, likely acting as a crucial hydrogen bond donor. acs.org Capping the amide NH with a methyl group in one series resulted in an 87-fold decrease in potency, confirming the significance of this hydrogen bonding capability. acs.org The conformation of pyridine carboxamides can be stabilized by intramolecular hydrogen bonds, which can influence their reactivity and interaction with biological targets. mdpi.com Furthermore, minor structural changes in pyridine derivatives can significantly affect intermolecular O–H⋯N hydrogen bonds, leading to different biological assemblies. nih.gov
Conformational Analysis and its Correlation with Activity
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives reveals that specific spatial arrangements are required for optimal activity.
For G-quadruplex stabilizing agents, a V-shape conformation has been identified as highly beneficial for maximizing interaction with the target G4 structure. researchgate.net Molecular dynamics simulations have shown that the relative spatial orientation of the quinoline or isoquinoline rings determines the ligand's binding mode and strength. nih.govnih.gov The introduction of a conformationally restricted bridge amide in one antimalarial compound was detrimental to its potency, likely because it prevented the morpholine group from adopting the optimal orientation for binding. acs.org This underscores the importance of rotational freedom around certain bonds to allow the molecule to adopt its bioactive conformation upon approaching the target.
Ligand Efficiency and Optimization Metrics (e.g., Ligand-Lipophilicity Efficiency)
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Ligand-Lipophilicity Efficiency (LLE) are used to assess the "fitness" of a molecule, balancing potency with properties like size and lipophilicity.
During the optimization of a quinoline-4-carboxamide series for antimalarial activity, these metrics were closely monitored. The initial hit compound had an LLE of 2.6. nih.govacs.org Through structural modifications, such as replacing a tolyl group with an ethyl-linked pyrrolidine, the LLE was improved to 3.2. nih.govacs.org Further optimization, including the introduction of a 4-morpholinopiperidine moiety, led to an LLE of 4.2. nih.govacs.org A significant breakthrough was achieved by extending a linker chain from three to four carbons, resulting in a compound with an excellent LLE of 6.2. nih.govacs.org Another lead compound, featuring a benzyl morpholine group, also showed a high LLE of 5.9, coupled with a 70-fold increase in potency. nih.govacs.org These examples demonstrate a clear strategy of optimizing not just for raw potency (EC₅₀) but also for the quality of the molecule as indicated by LLE.
| Compound/Modification | EC₅₀ (nM) | clogP | LLE (LiPE) | Reference |
| Initial Hit (Compound 1) | 120 | 4.3 | 2.6 | nih.govacs.org |
| Ethyl-linked pyrrolidine (Compound 19) | 110 | 3.5 | 3.2 | nih.govacs.org |
| 4-morpholinopiperidine (Compound 24) | 150 | 2.9 | 4.2 | nih.govacs.org |
| Aminopropyl morpholine (Compound 25) | 70 | 3.1 | 5.4 | nih.gov |
| Extended linker (Compound 27) | 4 | 3.8 | 6.2 | nih.govacs.org |
| Benzyl morpholine (Compound 2) | 1 | 4.2 | 5.9 | nih.govacs.org |
Comparative SAR with Related Quinoline and Pyridine Carboxamide Scaffolds
Comparing the SAR of this compound with related scaffolds provides valuable insights into the specific roles of the quinoline and pyridine rings and the carboxamide linker.
Studies comparing quinoline-carboxamides with other heterocyclic series like pyrazines and oxadiazoles have revealed that while all can act as antagonists for the P2X7 receptor, their inhibitory potential varies with different linkages and functional group substitutions. nih.gov The amide linkage present in the quinoline-carboxamide series is considered favorable for this activity. nih.gov
When comparing bis-quinoline and bis-isoquinoline derivatives as G-quadruplex stabilizers, it was found that the position of the nitrogen atom within the fused ring system (quinoline vs. isoquinoline) influences the binding and stabilizing ability. nih.govnih.gov Similarly, a comparison of quinoline-4-carboxamides with thieno[2,3-b]pyridine-2-carboxamides in the context of antimalarial activity showed that while both scaffolds can yield potent compounds, the substitution patterns required for optimal activity are distinct. nih.gov For the thieno[2,3-b]pyridine series, an aromatic substituent on the amide nitrogen was a prerequisite for good activity. nih.gov
Furthermore, within the broader quinoline class, the position of the carboxamide group is critical. SAR studies of 4-aminoquinolines, a classic antimalarial scaffold, have shown that the quinoline ring is essential, and a substituted amino group at the 4th position is required for activity. slideshare.net In antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring is considered essential for activity. slideshare.net These comparisons highlight that while the quinoline and pyridine carboxamide motifs are versatile, their specific arrangement and substitution are key to tailoring their activity towards a particular biological target.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Mechanisms of Action (MoA)
The quinoline (B57606) carboxamide scaffold is recognized as a versatile structure in drug discovery. The mechanism of action for derivatives of this class often involves functioning as competitive inhibitors of adenosine (B11128) triphosphate (ATP) binding sites on kinases, with the quinoline nitrogen atom playing a key role by binding to the hinge region of the kinase. mdpi.comresearchgate.net This interaction is fundamental to their inhibitory effects on enzymes crucial for cell signaling and survival. In other contexts, such as antimalarial activity, the mechanism involves the disruption of essential cellular processes like protein synthesis. nih.govacs.org Specifically, certain quinoline-4-carboxamide derivatives have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism for antimalarial chemotherapy. nih.govacs.org
Identification and Validation of Specific Biological Targets
The N-(quinolin-3-yl)pyridine-4-carboxamide scaffold and its analogs have been investigated for their inhibitory effects against a range of enzymes.
PfEF2: A medicinal chemistry program focusing on quinoline-4-carboxamides identified compounds with potent antimalarial properties. nih.gov The mechanism was determined to be the inhibition of translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis in the malaria parasite. nih.govacs.org This discovery highlighted a novel mode of action for antimalarial drugs. nih.gov
ATM Kinase: A series of 3-quinoline carboxamides have been discovered and optimized as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, a key protein in the DNA damage response pathway. researchgate.netnih.gov These compounds are being explored for their potential to sensitize cancer cells to radiotherapy and chemotherapy. researchgate.netnih.gov Molecular docking studies suggest that these inhibitors are selective for ATM kinase over other related kinases like ATR and DNA-PKcs. mdpi.com
Cholinesterases: Various quinoline derivatives have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. semanticscholar.orgnih.gov Studies on (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, which share the quinoline core, revealed several potent dual inhibitors of both AChE and BChE. nih.gov Kinetic studies on other quinoline derivatives indicated a mixed-type inhibitory mechanism. semanticscholar.org
LOX: In the search for anti-inflammatory agents, 4-hydroxy-2-quinolinone-3-carboxamide derivatives were synthesized and evaluated for their capacity to inhibit soybean lipoxygenase (LOX). nih.gov Several analogs demonstrated significant LOX inhibitory activity, with in silico docking studies suggesting they bind to an alternative binding site on the enzyme. nih.gov
The table below summarizes the inhibitory activities of selected quinoline carboxamide derivatives against various enzymes.
| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
| Quinoline-4-carboxamide (Screening Hit 1) | P. falciparum (3D7) | 120 nM | nih.gov |
| 3-Quinoline carboxamide (3QH) | ATM Kinase | 0.049 µM | researchgate.net |
| Quinolinone-carboxamide (3h) | Soybean LOX | 10 µM | nih.gov |
| Quinolinone-carboxamide (3s) | Soybean LOX | 10 µM | nih.gov |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 µM | nih.gov |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 µM | nih.gov |
| N'-(quinolin-4-ylmethylene)propanehydrazide (4e) | AChE | 0.69 µM | semanticscholar.org |
The quinoline carboxamide structure is also a key feature in molecules designed to interact with various cell surface and intracellular receptors.
P2X7R: Novel quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer. nih.govnih.gov These compounds effectively block calcium influx, which interferes with downstream signaling pathways that promote the proliferation and survival of cancer cells. nih.gov
TRPV1: Research has led to the discovery of N-quinolin-3-yl-benzamides as low nanomolar antagonists of the human transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain sensation. nih.gov This finding emerged from the screening of a compound library that initially identified N-pyridyl-3-benzamides as TRPV1 agonists. nih.gov
MCH1R: The melanin-concentrating hormone receptor 1 (MCH1R) is a target for treating obesity and mood disorders. nih.govnih.gov While direct studies on this compound are not specified, structurally related quinoline derivatives, such as 4-aminoquinolines, have been explored as MCH1R antagonists. nih.govresearchgate.net
Computational Chemistry and in Silico Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
Following a comprehensive search of scientific literature and databases, no specific molecular docking studies for N-(quinolin-3-yl)pyridine-4-carboxamide have been publicly reported. Therefore, detailed characterization of its binding pocket and key residue interactions with any specific biological target is not available.
Information regarding the prediction of ligand-receptor complex stability for this compound through computational methods is not available in the public domain. Such studies, which often involve calculating binding free energies, have not been published for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
A search of existing literature reveals no published QSAR studies that specifically include this compound. Consequently, there are no predictive models derived for the biological activity of this particular compound.
While quantum chemical descriptors are often employed in QSAR studies to characterize the electronic properties of molecules, no research has been found that applies these descriptors to develop a QSAR model for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the conformational changes of a ligand and its target receptor, as well as the dynamics and stability of their interaction.
A thorough review of scientific databases and literature found no molecular dynamics simulation studies specifically focused on this compound. Therefore, there is no available data on its conformational sampling or binding dynamics with any biological target.
Prediction of Bioactivity Scores and Relevant Pharmacophoric Features
While specific bioactivity scores for this compound are not extensively documented in publicly available literature, the broader class of quinoline (B57606) carboxamides has been the subject of numerous studies, indicating a wide range of biological activities. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. nih.govrsc.org The introduction of a carboxamide linkage at various positions of the quinoline framework is a known strategy to enhance pharmacological properties, particularly anticancer potency. nih.gov
Pharmacophore modeling, a key in silico technique, helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinoline derivatives, common pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govopenpharmaceuticalsciencesjournal.com For instance, one study on quinoline-3-carbohydrazides as antioxidants developed a pharmacophore model that included one aromatic ring and three hydrogen bond acceptors. nih.gov Another study focused on cytotoxic quinolines identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being crucial for their anticancer activity. scienceopen.com The nitrogen atom in the quinoline ring and the carbonyl group of the carboxamide linkage in this compound can act as hydrogen bond acceptors, while the aromatic quinoline and pyridine (B92270) rings provide hydrophobic and π-π stacking interactions, which are critical for binding to biological targets. nih.gov
Table 1: Reported Biological Activities of various Quinoline Carboxamide Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Quinoline-4-carboxamides | Antimalarial | Inhibition of translation elongation factor 2 (PfEF2) | nih.govacs.org |
| Quinoline and Quinolone Carboxamides | Anticancer | Topoisomerase inhibitors, Protein kinase inhibitors | nih.gov |
| N-(quinolin-8-yl)pyridine-3-sulfonamides | Anticancer | Inhibition of NF-κB pathway | mdpi.com |
| Quinoline-3-carboxamides | Antibacterial, Antimalarial | Not specified | nih.gov |
| Quinoline-5,8-dicarboxylic acid derivatives | JMJD3 Inhibition | Epigenetic modulation | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | Antimycobacterial | Pantothenate synthetase inhibition | openpharmaceuticalsciencesjournal.com |
This table presents data for various quinoline carboxamide derivatives to illustrate the potential bioactivities of this chemical class, as specific data for this compound is limited.
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net The quinoline scaffold is frequently utilized in the design of compound libraries for virtual screening due to its favorable pharmacological properties. researchgate.netnih.gov
Several studies have successfully employed virtual screening of quinoline-based libraries to identify potential lead compounds for various diseases. For example, a virtual screening of a library of quinoline derivatives was conducted to identify potential inhibitors of SARS-CoV-2 proteins involved in viral entry and replication. nih.gov In another study, a fragment-based virtual screening approach led to the identification of a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of JMJD3, an enzyme implicated in cancer and inflammation. nih.gov
The process often involves docking the candidate molecules into the binding site of a target protein to predict the strength and mode of interaction. mdpi.com The most promising candidates from the virtual screen are then synthesized and subjected to experimental biological evaluation. The quinoline-4-carboxamide derivative, DDD107498, which exhibits potent antimalarial activity, was identified from a phenotypic screen and subsequently optimized based on its structure-activity relationship, a process that heavily relies on computational modeling. nih.govresearchgate.net These examples underscore the power of virtual screening in conjunction with medicinal chemistry to identify and develop novel quinoline-based therapeutic agents.
Analytical and Spectroscopic Characterization Techniques for Research Confirmation
Chromatographic Methods for Purity Assessment and IsolationWhile general chromatographic techniques are standard for the purification and purity assessment of organic compounds, specific methods, retention times, or solvent systems developed for N-(quinolin-3-yl)pyridine-4-carboxamide have not been published.
Without access to primary research data for this compound, a scientifically accurate and detailed article on its characterization cannot be constructed.
Future Directions and Therapeutic Potential in Preclinical Development
Rational Design of Next-Generation Analogues
The rational design of new analogues of quinoline-carboxamides is guided by detailed structure-activity relationship (SAR) studies, which aim to optimize the pharmacological profile of lead compounds. Research into related quinoline-4-carboxamides for antimalarial applications provides a clear blueprint for this process. researchgate.netnih.gov Initial hits identified from phenotypic screens often exhibit good potency but may have suboptimal physicochemical properties, such as poor aqueous solubility and high metabolic instability. nih.govacs.org
Optimization efforts focus on systematically modifying different substituents on the quinoline (B57606) core and the carboxamide linker. acs.org For instance, in one extensive study, modifications at the R¹, R², and R³ positions of a quinoline-carboxamide scaffold were explored to improve efficacy and drug metabolism and pharmacokinetics (DMPK) properties. researchgate.netnih.gov Key findings from such optimization programs demonstrate that:
Lipophilicity and Linker Length are Crucial: Basicity, lipophilicity, and the length of the linker connecting the amide are all critical for biological activity. acs.org Replacing a pyridine (B92270) ring at the R² position with an ethyl-linked pyrrolidine (B122466) maintained activity while improving the lipophilicity profile and hepatic microsomal stability. acs.org Conversely, introducing longer linkers or a simple dimethylamine (B145610) group led to a drop in potency. acs.org
Balancing Basicity and Permeability: While a basic nitrogen in the R² substituent was found to be important for potency, excessively high basicity can negatively impact cell permeability. acs.org Designing analogues with reduced basicity (lower pKa) can improve permeability, but often at the cost of reduced potency, highlighting the delicate balance required for an optimal drug candidate. acs.org
Systematic Substituent Exploration: An efficient synthetic strategy allowing for rapid access to a variety of analogues is essential for improving potency while controlling lipophilicity (e.g., maintaining clogP < 3.5). nih.govacs.org
This systematic approach of iterative design, synthesis, and testing allows for the development of next-generation analogues with superior, more drug-like properties suitable for preclinical advancement. researchgate.net
Interactive Table: SAR of Quinoline-Carboxamide Analogues This table is based on data from related quinoline-4-carboxamide optimization studies.
| Compound Modification | Key Finding | Impact on Activity/Properties | Reference |
| R² Position | Replacement of 3-pyridyl with ethyl-linked pyrrolidine | Retained similar activity, improved microsomal stability and solubility. | acs.org |
| R² Position | Introduction of longer linkers | Led to a decrease in potency. | acs.org |
| R² Position | Reduction of basicity (e.g., using fluorinated piperidines) | Improved permeability but resulted in a significant drop in potency. | acs.org |
| General | High number of aromatic rings | Associated with unfavorable lipophilicity and poor developability. | researchgate.net |
Exploration of Multi-Targeting Approaches
The concept of designing single molecules that can modulate multiple biological targets, known as multi-target-directed ligands (MTDLs), is a promising strategy for treating complex, multifactorial diseases. rsc.org The quinoline-pyridine carboxamide framework is well-suited for this approach. nih.gov The quinoline moiety itself is found in numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. nih.govrsc.org
By combining the quinoline scaffold with a carboxamide linker and other pharmacophores like pyridine, researchers can create hybrid molecules designed to interact with several targets simultaneously. nih.gov This can lead to improved therapeutic outcomes and potentially reduce the side effects associated with administering multiple individual drugs. rsc.org
Examples from related compound classes illustrate this potential:
Neurodegenerative Diseases: In the context of Alzheimer's disease, which involves multiple pathological pathways, quinoline-sulfonamide hybrids have been designed as dual inhibitors of cholinesterases (AChE/BChE) and monoamine oxidases (MAO-A/MAO-B). rsc.org
Oncology: Quinoline and quinolone carboxamides have been identified as inhibitors of various targets relevant to cancer, including topoisomerases and protein kinases like PIM-1. nih.govnih.gov Certain derivatives have also been explored as inhibitors of the NF-κB pathway, which controls cell proliferation and survival. mdpi.com The ability to inhibit multiple cancer-related pathways with a single agent is a significant area of research. nih.gov
The development of N-(quinolin-3-yl)pyridine-4-carboxamide analogues as MTDLs is a key future direction, leveraging this structural framework to tackle complex diseases like cancer and neurodegeneration. nih.govrsc.org
Potential for Combination Therapies in Disease Models
Given the potent activity of quinoline-based compounds against critical cellular targets, there is a strong rationale for exploring their use in combination therapies within preclinical disease models. While direct studies on this compound combinations are emerging, the principle is well-established for related compounds. The goal of combination therapy is to achieve synergistic effects, overcome drug resistance, or target a disease from multiple mechanistic angles.
Conceptual Discussion of Translational Opportunities
Translating a promising compound from preclinical discovery to clinical application is a complex process. For the quinoline-pyridine carboxamide class, several conceptual opportunities exist to facilitate this transition. A crucial step is the early identification of biomarkers. If a compound is found to inhibit a specific enzyme, like a protein kinase, then a pharmacodynamic biomarker could be developed to measure the extent of target inhibition in preclinical models and, eventually, in patients. nih.gov This provides direct evidence that the drug is engaging its intended target.
Furthermore, the optimization of DMPK properties is a critical translational hurdle. researchgate.net The journey of the antimalarial quinoline-4-carboxamide, which was advanced to preclinical development, underscores the importance of improving metabolic stability and solubility to achieve oral efficacy in animal models. researchgate.netnih.gov This demonstrates that successful translation requires a parallel focus on both potency and drug-like properties.
Future translational work would involve:
Establishing robust pharmacokinetic/pharmacodynamic (PK/PD) relationships in relevant animal models.
Identifying potential patient populations who might best respond to the drug based on the drug's mechanism of action.
Conducting comprehensive safety and toxicology studies to establish a therapeutic window.
Advancing these compounds will require a multi-disciplinary approach that bridges medicinal chemistry with translational science to navigate the path from laboratory findings to potential clinical utility. researchgate.net
Emerging Research Avenues for Quinoline-Pyridine Carboxamides
Research into quinoline-pyridine carboxamides and related structures continues to uncover new therapeutic possibilities beyond their initial applications. The versatility of the scaffold allows for its exploration in a wide range of disease contexts. nih.gov
Emerging avenues include:
Antimicrobial Agents: Novel quinoline carboxamide derivatives have shown significant antibacterial activity, in some cases exhibiting larger inhibition diameters against bacterial strains than established antibiotics. medjchem.com This suggests a potential role in addressing the growing problem of antibiotic resistance.
Autoimmune and Inflammatory Diseases: The immunomodulatory properties of some quinoline-carboxamide derivatives, such as Tasquinimod, indicate their potential for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis. nih.gov
Agricultural Applications: The chemical scaffold has even found potential use outside of human medicine. Pyridine-3-carboxamide analogues have been developed as effective agents against bacterial wilt in tomato plants, showcasing the broad utility of this chemical class. researchgate.net
Structural Diversification: Researchers are actively exploring hybrids of quinoline with other heterocyclic systems and modifying the linker, for example, by using a sulfonamide instead of a carboxamide, to discover novel biological activities and intellectual property. rsc.orgmdpi.commdpi.com
These expanding research horizons highlight the enduring interest in the quinoline-carboxamide core as a source of new therapeutic agents for a diverse set of unmet medical and agricultural needs.
Q & A
Basic Research Questions
Q. How can the crystal structure of N-(quinolin-3-yl)pyridine-4-carboxamide be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For structure solution, direct methods in SIR97 are recommended, especially for handling twinned or high-resolution data . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Approach :
- NMR : Use - and -NMR to confirm the connectivity of the quinoline and pyridine rings. Pay attention to deshielded protons near electronegative atoms (e.g., carboxamide group).
- IR Spectroscopy : Identify the C=O stretch of the carboxamide group (~1650–1700 cm) and N–H stretches (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak and fragmentation pattern.
Q. How is the purity of synthesized this compound assessed?
- Protocol :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity ≥98% is typical for research-grade material .
- Melting Point : Compare with literature values (if available) to detect impurities.
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can 3D-QSAR models be applied to predict the bioactivity of this compound?
- Workflow :
Data Collection : Assemble a dataset of analogs (e.g., pyridine-4-carboxamide derivatives) with experimental IC values against a target (e.g., MEK kinase) .
Molecular Alignment : Align structures using the carboxamide group as a pharmacophore anchor. Energy minimization with MMFF94 force fields is critical .
Model Validation : Use partial least squares (PLS) regression and cross-validate with leave-one-out (LOO) methods. A q > 0.5 indicates predictive reliability .
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Solutions :
- Twinning : Use the TWIN command in SHELXL to refine twinned domains. Verify with the Hooft parameter ( < 0.05 indicates acceptable quality) .
- Disorder : Apply PART instructions in SHELXL to model split positions. Constrain isotropic displacement parameters () for overlapping atoms.
- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry .
Q. How does substitution on the quinoline ring affect the compound’s pharmacokinetic properties?
- Analysis :
- LogP Calculations : Use software like MarvinSketch to predict lipophilicity. Halogen substitutions (e.g., Cl, I) increase LogP, potentially enhancing membrane permeability .
- Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., quinoline C-2 for oxidation).
- SAR Insights : Compare with analogs like Inabenfide (a plant growth regulator with a chloro-substituted phenyl group) to infer steric/electronic effects .
Q. What computational methods are effective for docking this compound into kinase targets (e.g., MEK)?
- Protocol :
Protein Preparation : Retrieve the MEK crystal structure (PDB: 3EQD). Remove water molecules and add hydrogens using AutoDock Tools .
Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Set exhaustiveness to 20 for thorough sampling.
Post-Analysis : Validate poses with RMSD clustering (<2.0 Å) and compare with known inhibitors (e.g., AS703026, a MEK inhibitor with similar carboxamide motifs) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
